molecular formula C9H11NO2S B13027410 Ethyl 2-(methylthio)nicotinate

Ethyl 2-(methylthio)nicotinate

Cat. No.: B13027410
M. Wt: 197.26 g/mol
InChI Key: QONWNMSYCCNLNZ-UHFFFAOYSA-N
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Description

Ethyl 2-(methylthio)nicotinate is an organic compound with the molecular formula C9H11NO2S It is a derivative of nicotinic acid, where the ethyl ester is substituted at the 2-position with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(methylthio)nicotinate can be synthesized through several methods. One common approach involves the reaction of 2-chloronicotinic acid with sodium methylthiolate in the presence of a base, followed by esterification with ethanol. The reaction conditions typically require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

For industrial production, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of 1,1,3,3-tetramethoxypropane and beta-aminocrotonic acid ester under mild conditions, which provides a high yield and purity suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in related nicotinates can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-(methylthio)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(methylthio)nicotinate involves its interaction with biological targets. For instance, its vasodilatory effect is thought to be mediated through the release of prostaglandin D2, which acts locally due to its short half-life . This leads to the dilation of peripheral blood vessels, enhancing blood flow at the site of application.

Comparison with Similar Compounds

Ethyl 2-(methylthio)nicotinate can be compared with other nicotinic acid derivatives:

    Methyl nicotinate: Similar in structure but with a methyl ester instead of an ethyl ester.

    2-Methylheptyl isonicotinate: Known for its antifungal and antibacterial activities.

    Ethyl nicotinate: Lacks the methylthio group, making it less versatile in certain chemical reactions.

The uniqueness of this compound lies in its methylthio substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

ethyl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C9H11NO2S/c1-3-12-9(11)7-5-4-6-10-8(7)13-2/h4-6H,3H2,1-2H3

InChI Key

QONWNMSYCCNLNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)SC

Origin of Product

United States

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